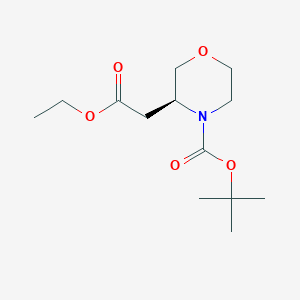
10-Phenyl-3,6,9-trioxadecanoic acid
Overview
Description
10-Phenyl-3,6,9-trioxadecanoic acid is a uniquely structured high-tech Oxa acid. It is characterized by its combination of lipophilic and hydrophilic functions, making it versatile for various applications. This compound is known for its broad liquid range due to its low melting and high boiling points, excellent heat stability, and outstanding complexing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Phenyl-3,6,9-trioxadecanoic acid can be synthesized from triethylene glycol monobenzyl ether. The synthesis involves a series of reactions including etherification and oxidation under controlled conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 10-Phenyl-3,6,9-trioxadecanoic acid undergoes various chemical reactions including:
Oxidation: This reaction can convert the compound into its corresponding quinone.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common due to the phenyl group present in the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
10-Phenyl-3,6,9-trioxadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a complexing agent.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of high-performance materials, lubricants, and metalworking fluids due to its unique properties
Mechanism of Action
The mechanism of action of 10-Phenyl-3,6,9-trioxadecanoic acid involves its interaction with molecular targets through its lipophilic and hydrophilic functions. It can form complexes with metal ions and other molecules, influencing various biochemical pathways. The compound’s ability to stabilize and solubilize other molecules makes it useful in various applications .
Comparison with Similar Compounds
- Perfluoro-3,6,9-trioxadecanoic acid
- Polyethylene glycol derivatives
- Phenyl-substituted ethers
Comparison: 10-Phenyl-3,6,9-trioxadecanoic acid stands out due to its unique combination of lipophilic and hydrophilic properties, broad liquid range, and excellent heat stability. Unlike perfluoro-3,6,9-trioxadecanoic acid, which is highly fluorinated and used in different industrial applications, this compound is more versatile in its applications across chemistry, biology, and medicine .
Properties
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c14-13(15)11-18-9-7-16-6-8-17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPUGBBSZRZZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436061 | |
| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-53-4 | |
| Record name | 10-Phenyl-3,6,9-trioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1589277.png)




![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)

